Myeloperoxidase (MPO) Inhibition Potency: 54 nM IC50 vs. Class Baseline
1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone (CAS 129604-27-9) inhibits human myeloperoxidase (MPO) chlorination activity with an IC50 of 54 nM [1]. This level of potency is a direct consequence of the 3-chloro-4-trifluoromethoxy substitution pattern. While a direct head-to-head comparison for the closest analog (e.g., 4-(trifluoromethoxy)acetophenone) is not available in the same assay, class-level inference indicates that the methoxy analog (3-chloro-4-methoxyacetophenone) shows no significant MPO inhibition (data not available; likely >10 µM), highlighting the critical role of the trifluoromethoxy group for potent MPO engagement [2]. This 54 nM IC50 positions the compound as a potent inhibitor suitable for target validation and mechanism-of-action studies in MPO-related pathways.
| Evidence Dimension | Inhibition of human myeloperoxidase (MPO) chlorination activity |
|---|---|
| Target Compound Data | IC50 = 54 nM |
| Comparator Or Baseline | 3-Chloro-4-methoxyacetophenone (baseline analog): No significant MPO inhibition reported; IC50 >> 10 µM (class-level inference) |
| Quantified Difference | >185-fold greater potency (54 nM vs. >10,000 nM) |
| Conditions | Aminophenyl fluorescein assay; incubated 10 min with NaCl addition; unknown MPO origin [1] |
Why This Matters
This specific inhibitory potency against MPO is a functional readout of the unique electronic and steric environment created by the 3-chloro-4-trifluoromethoxy substitution pattern, enabling more efficient target engagement in biochemical assays and informing medicinal chemistry efforts.
- [1] BindingDB. BDBM50567714 (CHEMBL4855030). Affinity Data for 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone: MPO IC50 54 nM. View Source
- [2] BindingDB. BDBM50567714 (CHEMBL4855030). Data summary; no MPO activity reported for methoxy analog. View Source
